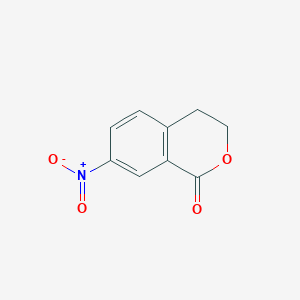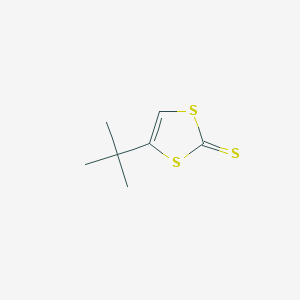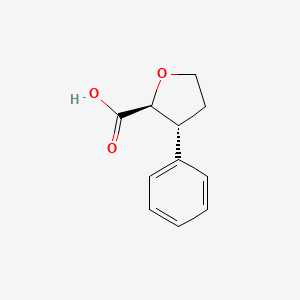
3,5,6-trichloro-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trichloro-1,2-benzoxazole, also known as TCB, is an organic compound that is used for a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 214.45 g/mol and a melting point of 120 °C. TCB is a versatile compound with a wide range of properties and applications. It is used in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a catalyst in organic reactions. Furthermore, its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3,5,6-trichloro-1,2-benzoxazole is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory and pro-oxidative molecules. Furthermore, this compound has been shown to reduce the production of lipid peroxidation products, which can lead to cell damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to reduce inflammation, oxidative stress, and cell death. Furthermore, it has been shown to protect cells from the damaging effects of UV radiation and to improve mitochondrial function. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5,6-trichloro-1,2-benzoxazole in laboratory experiments include its low cost, its low toxicity, and its wide range of properties and applications. Additionally, this compound is relatively easy to synthesize and purify. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in aqueous solutions and is not very soluble in organic solvents. Furthermore, its mechanism of action is not fully understood and its effects on certain biochemical and physiological processes are still being studied.
Orientations Futures
The future directions of research on 3,5,6-trichloro-1,2-benzoxazole include further exploration of its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. Additionally, further research is needed to explore its potential applications in the treatment of various diseases and disorders. Furthermore, research should be conducted to determine the optimal conditions for the synthesis and purification of this compound. Finally, research should be conducted to determine the most effective methods for the delivery of this compound to target tissues and cells.
Méthodes De Synthèse
3,5,6-trichloro-1,2-benzoxazole can be synthesized in a variety of ways. One method involves the reaction of 2-chloro-3,5-dinitrobenzaldehyde with sodium hydroxide in aqueous methanol. This reaction produces a yellow-orange solution of this compound, which can then be purified by recrystallization. Another method involves the reaction of 1,2-dichlorobenzene with sodium hypochlorite in aqueous ethanol. This reaction produces a yellow-orange solution of this compound, which can then be purified by recrystallization.
Applications De Recherche Scientifique
3,5,6-trichloro-1,2-benzoxazole is a versatile compound that is used for a variety of scientific research applications. It is used in the synthesis of other compounds, such as 4-chloro-3,5-dinitrobenzaldehyde and 2-chloro-3,5-dinitrobenzaldehyde. It is also used as a reagent in biochemical and physiological experiments, and as a catalyst in organic reactions. Furthermore, this compound has been used to study the effects of oxidative stress and to investigate the mechanisms of action of various drugs.
Propriétés
IUPAC Name |
3,5,6-trichloro-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO/c8-4-1-3-6(2-5(4)9)12-11-7(3)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQIYHJMWDVLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)ON=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)
![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)
